molecular formula C19H21N3O2S B11064695 3-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

3-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B11064695
M. Wt: 355.5 g/mol
InChI Key: PYNLJQWLERXJGI-UHFFFAOYSA-N
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Description

3-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a cyano group, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE typically involves the reaction of 3-cyano-4,5,6-trimethyl-2-pyridinethiol with 4-methoxyphenylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-PHENYLACETAMIDE
  • ETHYL 2-({[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

3-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its interaction with certain biological targets, making it more effective in specific applications compared to similar compounds .

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

3-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C19H21N3O2S/c1-12-13(2)17(11-20)19(21-14(12)3)25-10-9-18(23)22-15-5-7-16(24-4)8-6-15/h5-8H,9-10H2,1-4H3,(H,22,23)

InChI Key

PYNLJQWLERXJGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCCC(=O)NC2=CC=C(C=C2)OC)C#N)C

Origin of Product

United States

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